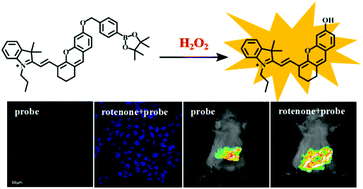Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems†
Analyst Pub Date: 2019-04-25 DOI: 10.1039/C9AN00385A
Abstract
Using fluorescent probes to detect endogenous hydrogen peroxide, which is associated with many diseases in the human body, remains an essential technique. Cyanine fluorochromes are a class of dyes that have attracted much attention and are widely used in the synthesis of fluorescent probes. In this article, a novel near-infrared (NIR) fluorescence probe for the detection of hydrogen peroxide was constructed and successfully applied to imaging endogenous hydrogen peroxide in vivo. Notably, probe 1 was designed by connecting 4-(bromomethyl)benzeneboronic acid pinacol ester as the sensing unit to the IR-780 hemicyanine skeleton, which exhibits excellent properties like NIR fluorescence emission over 700 nm. Probe 1 has satisfactory sensitivity to hydrogen peroxide with a low detection limit of 0.14 μM (S/N = 3), attributed to a responding mechanism that leads to the oxidation of phenylboronic acid pinacol ester and thereby releases fluorophore 2. Moreover, probe 1 displays excellent selectivity towards hydrogen peroxide over other substances. Taking advantage of these properties, the probe proved to be cell-permeable. Based on the results of N-acetylcysteine and rotenone together, probe 1 is capable of clearly visualizing endogenously produced hydrogen peroxide in living HepG2 cells and mice. The superior performance of the probe, as a reliable chemical tool, makes it of great potential application for exploring the role played by hydrogen peroxide in biological systems.

Recommended Literature
- [1] Nanostructured molybdenum oxides and their catalytic performance in the alkylation of arenes†
- [2] Synthesis and characterization of monodisperse silica–polyaniline core–shell nanoparticles
- [3] Organotin chemistry. Part IV. The preparation of compounds of the composition R2Sn(OMe)X
- [4] Atomic scale modulation strategies and crystal phase transition of flower-like CoAl layered double hydroxides for supercapacitors†
- [5] Effect of high pressure on the supramolecular structures of guanidinium based ferroelectrics†
- [6] The hetero-cubane structures of the heavy alkali metal tert-amyloxides [MOCMe2Et]4 (M = K, Rb, Cs)†
- [7] Bichromophoric fluorescent photolabile protecting group for alcohols and carboxylic acids†‡
- [8] Using graphenenanosheets as a conductive additive to enhance the rate performance of spinel LiMn2O4 cathode material†
- [9] CO2 reutilization for methane production via a catalytic process promoted by hydrides†
- [10] About the TATB hypothesis: solvation of the Asφ4+ and Bφ4- ions and their tetrahedral and spherical analogues in aqueous/nonaqueous solvents and at a water–chloroform interface










